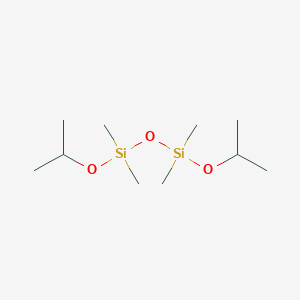

1,3-Diisopropoxytetramethyldisiloxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diisopropoxytetramethyldisiloxane is a compound that belongs to the class of organosilicon compounds known as siloxanes. These compounds are characterized by their Si-O-Si linkages and are commonly used in various chemical syntheses and applications due to their unique properties. The papers provided discuss several derivatives and related compounds of 1,3-diisopropoxytetramethyldisiloxane, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of these types of compounds.

Synthesis Analysis

The synthesis of siloxane compounds often involves hydrolysis and condensation reactions. For instance, the synthesis of stereoisomers of tetrahydroxy tetraisopropylcyclotetrasiloxane was achieved through the hydrolysis of arylisopropyldichlorosilanes followed by dephenylchlorination and further hydrolysis, resulting in high yields and stereospecificity . Similarly, the preparation of bis(4-aminobutyl)dimethyl diphenyldisiloxane was conducted by reducing the hydrolysate of chloro(3-cyanopropyl)methylphenylsilane . These studies demonstrate the versatility of siloxane chemistry in producing a wide range of functionalized compounds.

Molecular Structure Analysis

The molecular structure of siloxane compounds can significantly influence their properties and reactivity. X-ray crystallography has been used to determine the structures of various siloxane derivatives, revealing unique packing structures and conformational preferences. For example, different stereoisomers of tetrahydroxy tetraisopropylcyclotetrasiloxane were found to construct unique packing structures through intermolecular hydrogen bonding . The solid-state structure of diferrocenyl tetramethyldisiloxane showed significant differences in conformation when cocrystallized with ferrocene, influenced by steric interactions .

Chemical Reactions Analysis

Siloxanes can participate in a variety of chemical reactions, including hydrosilylation, which is a key reaction in the modification of organic compounds with silicon-containing groups. The hydrosilylation copolymerization of dienes with dihydridotetramethyldisiloxane catalyzed by a platinum complex was studied, revealing insights into the end group formation and isomerization processes . Additionally, the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds by tetramethyldisiloxane was found to be highly efficient, with the formation of a gold dihydride intermediate being a crucial step .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxanes are influenced by their molecular structure and the nature of their substituents. For instance, the bis(3-ammonium-propyl)tetramethyldisiloxane sulfate exhibited surface activity due to the coexistence of hydrophobic and hydrophilic groups, which was confirmed by tensiometry and dynamic light scattering . The synthesis of bis[3-(1-methoxy-2-hydroxypropoxy)propyl]polysiloxane through equilibrium copolymerization demonstrated the effects of reaction conditions on the product's properties .

Wissenschaftliche Forschungsanwendungen

- Procedure: The reaction features broad functional group tolerance and uses readily accessible starting materials, applicable in both intramolecular and intermolecular protocols . Results Summary: The strategy led to the successful synthesis of E/E-1,3-dienal, which could be further transformed into valuable chemical structures through subsequent reactions .

- Mechanism: Reacts with molecular oxygen to create reactive oxygen species in the target tissue . Results Summary: PDT exhibits greater selectivity against tumor cells and has shown promising results in inducing cell death in tumor lesions .

- Industrial Use: Used in various processes such as food processing, pharmaceuticals, and waste management . Results Summary: Proteases produced using this method have shown high efficiency and specificity in their respective applications .

[Application Name]

Scientific Field

[Application Name]

Scientific Field

[Application Name]

Scientific Field

- Usage: Employed in optoelectronics, chemical sensing, and bioimaging research. Results Summary: The AIE properties of these compounds have been harnessed to improve the performance of OLEDs and other related applications .

- Usage: Explored for use in electronics, energy, medicine, and more. Results Summary: The unique characteristics of nanoparticles are leveraged for advancements in various fields of nanotechnology .

- Procedure: Used in conjunction with the Vanquish™ Neo UHPLC System and Orbitrap Exploris™ 240 Mass Spectrometer. Results Summary: These columns provide high peak capacity separations at moderate LC pump pressures, enhancing proteomic research capabilities .

- Conditions: Various commercial vinyl compounds containing electron-withdrawing groups are reacted under mild conditions . Results Summary: The synthesized disiloxanes exhibit nonconventional fluorescence due to cluster-triggered emission, enhancing the fluorescence performance beyond that of analogs lacking Si–O–Si units .

Eigenschaften

IUPAC Name |

[dimethyl(propan-2-yloxy)silyl]oxy-dimethyl-propan-2-yloxysilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-9(2)11-14(5,6)13-15(7,8)12-10(3)4/h9-10H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBZYYDHYFFORG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](C)(C)O[Si](C)(C)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538973 |

Source

|

| Record name | 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diisopropoxytetramethyldisiloxane | |

CAS RN |

18106-50-8 |

Source

|

| Record name | 1,1,3,3-Tetramethyl-1,3-bis[(propan-2-yl)oxy]disiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)